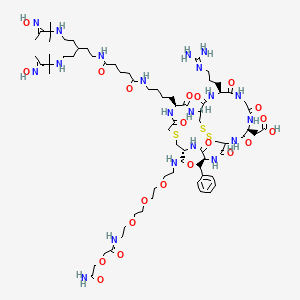

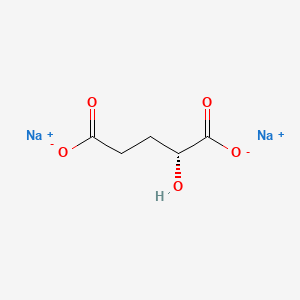

Sodium (R)-2-hydroxypentanedioate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium is a very soft silvery-white metal and is the most common alkali metal . It is used in various applications, including the production of gasoline additives, polymers such as nylon and synthetic rubber, pharmaceuticals, and a number of metals such as tantalum, titanium, and silicon .

Synthesis Analysis

In the context of sodium compounds, one common method of synthesis involves chemical reduction. For instance, silver nanoparticles have been synthesized using trisodium citrate as a reducing agent .Molecular Structure Analysis

The molecular structure of sodium compounds can be complex and varies depending on the specific compound. Sodium itself is part of the alkali metal group (Group 1 [Ia]) of the periodic table .Chemical Reactions Analysis

Sodium is highly reactive. It reacts with water to form a strong base, sodium hydroxide (NaOH) . It also reacts with air, and the reactivity is a function of the relative humidity, or water-vapour content of the air .Physical And Chemical Properties Analysis

Sodium is a very soft silvery-white metal. It is the most common alkali metal and the sixth most abundant element on Earth, comprising 2.8 percent of Earth’s crust .科学的研究の応用

Application in Sensing Technologies : Sodium citrate, similar in structure to Sodium (R)-2-hydroxypentanedioate, has been used as a reductant and stabilizer in the decoration of reduced graphene oxide with functionalized gold nanoparticles. This method improved the sensitivity and stability of electrochemical sensors, showcasing potential applications in molecular sensing technologies (Zhao et al., 2018).

Role in Hydroformylation Reactions : The salt Na2[Rh12(CO)30], a compound containing sodium, was used for the hydroformylation of 2,4,4-trimethyl-1-pentene, achieving high chemioselectivity. This demonstrates the utility of sodium-containing compounds in facilitating specific chemical reactions (Pergola et al., 1997).

In Energy Storage Applications : Research on sodium batteries, including those involving sodium compounds, has been extensive. Sodium-ion batteries, due to the abundance and low cost of sodium, are being considered for sustainable energy storage applications (Delmas, 2018).

Medical Applications : Sodium salts, like Sodium (R)-2-hydroxypentanedioate, have been used in various medical contexts. For example, warfarin sodium, a sodium salt of warfarin, has been studied for its crystal structure and potential medical applications (Sheth et al., 2002).

Pharmaceutical Formulations : In the pharmaceutical industry, sodium compounds are utilized for their properties in drug formulation. For instance, salting-out effects were employed to develop a multiparticulate system for drug delivery, balancing taste masking and bioavailability (Yoshida et al., 2009).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

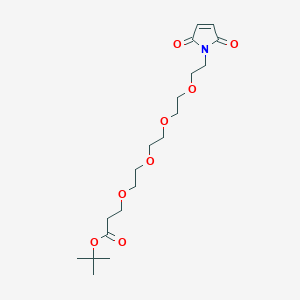

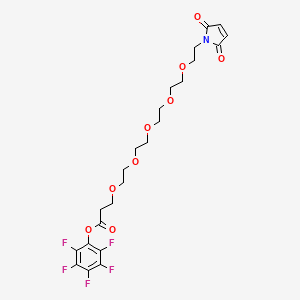

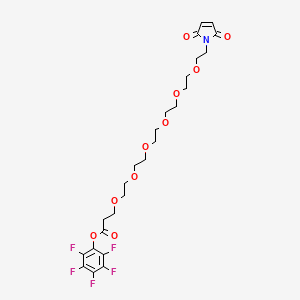

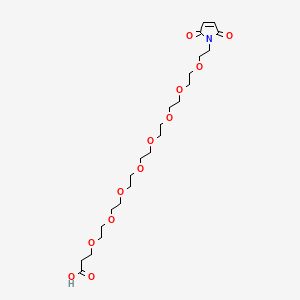

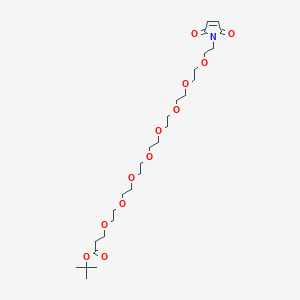

disodium;(2R)-2-hydroxypentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFTEDSQFPDPP-HWYNEVGZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Na2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (R)-2-hydroxypentanedioate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)